2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile
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Overview
Description
2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile is a heterocyclic compound that contains nitrogen and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile typically involves the condensation of a chalcone or carbonyl compound with malononitrile and ammonium acetate. This reaction is usually carried out in the presence of ethanol as a solvent under conventional heating . Another method involves the reaction of 2-nitro-4-chlorodiphenyl ether with hydrazine hydrate in the presence of iron trichloride hexahydrate and activated charcoal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-bromophenyl)-6-ethyl-5-methylnicotinonitrile
- 2-Amino-4-(4-chlorophenyl)-1,3-thiazole
- 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile
Uniqueness
2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile is unique due to its specific substitution pattern on the nicotinonitrile scaffold.
Biological Activity
2-Amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile (referred to as "the compound") is a pyridine derivative that has garnered attention due to its potential biological activity, particularly in the field of medicinal chemistry. Its unique structure, featuring an amino group, a chlorophenyl moiety, and a carbonitrile group, suggests promising interactions with biological targets, which may lead to therapeutic applications.
The molecular formula of the compound is C15H16ClN3, with a molecular weight of approximately 273.76 g/mol. The structural characteristics contribute to its reactivity and biological interactions:
Property | Value |
---|---|
Molecular Formula | C15H16ClN3 |
Molecular Weight | 273.76 g/mol |
Boiling Point | Approx. 442 °C |
Density | Approx. 1.26 g/cm³ |
Synthesis
The synthesis of the compound can be achieved through various methods involving the reaction of starting materials under controlled conditions. A common synthetic route includes multiple steps that ensure high yields and selectivity.
Biological Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it showed the maximum cytotoxicity among synthesized compounds against six different cancer cell lines, indicating its potential as an anticancer agent.
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. Experimental studies are crucial for elucidating these interactions and quantifying their effects on biological systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of the compound:
-
Cytotoxicity Studies : The compound displayed potent cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating strong inhibitory effects compared to standard treatments like 5-Fluorouracil (5-FU) .
Cell Line IC50 (µg/mL) Comparison to 5-FU (IC50) MCF-7 5.36 6.80 HepG2 3.13 8.40 - Selectivity Studies : The compound exhibited selective cytotoxicity towards cancerous cells over normal mammalian cells, highlighting its potential therapeutic index .
- Cell Cycle Analysis : Treatment with the compound resulted in cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively, suggesting a mechanism that disrupts normal cell proliferation .
Comparative Analysis with Similar Compounds
In comparison to structurally similar compounds, this compound stands out due to its unique combination of functional groups that enhance its biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Amino-4-(phenyl)-6-methylpyridine | Lacks chlorination; only phenyl substituent | Moderate antimicrobial |
2-Amino-5-methylpyridine | No chlorophenyl or ethyl groups | Limited bioactivity |
2-Amino-4-(trifluoromethyl)phenyl-pyridine | Contains trifluoromethyl instead of chloro | Enhanced lipophilicity |
The chlorophenyl group in the compound enhances lipophilicity, which may improve membrane permeability compared to simpler analogs.
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3/c1-3-13-9(2)14(12(8-17)15(18)19-13)10-4-6-11(16)7-5-10/h4-7H,3H2,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKFMQVTLGCOQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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